Methyl 2-tert-butyloxycarbonylaminoacrylate Methyl 2-tert-butyloxycarbonylaminoacrylate
Brand Name: Vulcanchem
CAS No.: 55477-80-0
VCID: VC21112548
InChI: InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
SMILES: CC(C)(C)OC(=O)NC(=C)C(=O)OC
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

Methyl 2-tert-butyloxycarbonylaminoacrylate

CAS No.: 55477-80-0

Cat. No.: VC21112548

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-tert-butyloxycarbonylaminoacrylate - 55477-80-0

Specification

CAS No. 55477-80-0
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Standard InChI InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
Standard InChI Key MGBHVVGQPZDMHA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(=C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(=C)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 2-tert-butyloxycarbonylaminoacrylate belongs to the class of aminoacrylate esters and features an acrylate moiety that confers its characteristic reactivity. The compound contains a tert-butyloxycarbonyl (Boc) protecting group attached to an amino functional group, which is positioned adjacent to a carbon-carbon double bond. This structural arrangement creates a highly versatile building block for organic synthesis.

Basic Identification

The following table presents the essential identification parameters for Methyl 2-tert-butyloxycarbonylaminoacrylate:

ParameterValue
CAS Number55477-80-0
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
IUPAC Namemethyl 2-[(tert-butoxycarbonyl)amino]acrylate
Alternative IUPAC Namemethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate

Physical Properties

The compound exhibits specific physical characteristics that influence its handling and applications:

PropertyValue
Physical StateNot specified in sources
Density1.1±0.1 g/cm³
Boiling Point265.3±32.0 °C at 760 mmHg
Melting PointNot available
Flash Point114.2±25.1 °C
Index of Refraction1.449
Vapor Pressure0.0±0.5 mmHg at 25°C
LogP1.74
PSA64.63000

Structural Identifiers

For computational and database purposes, the compound is represented by the following structural identifiers:

IdentifierValue
InChI1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
InChI KeyMGBHVVGQPZDMHA-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC(=C)C(=O)OC

Nomenclature and Synonyms

Methyl 2-tert-butyloxycarbonylaminoacrylate is known by several alternative names and synonyms in scientific literature and commercial contexts:

  • Boc-Dehydro-Alanine Methyl Ester

  • 2-Tert-Butoxycarbonylamino-Acrylic Acid Methyl Ester

  • Methyl 2-(Tert-Butoxycarbonyl)acrylate

  • N-(Tert-Butoxycarbonyl)dehydroalanine Methyl Ester

  • 2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-Propenoic Acid Methyl Ester

This diversity in nomenclature reflects the compound's significance across different fields of chemistry and its various applications.

Synthesis Methods

Standard Synthetic Route

Methyl 2-tert-butyloxycarbonylaminoacrylate can be synthesized through the reaction of tert-butyl carbamate with methyl acrylate under specific conditions. This synthesis pathway has been documented in scientific literature, with notable research published in Tetrahedron Letters (Volume 25, page 2759, 1984).

The reaction typically requires careful control of temperature and possibly catalytic conditions to achieve optimal yields and purity. The specific methodology may vary depending on laboratory resources and desired scale of production.

Reaction Considerations

The synthesis of this compound generally demands attention to:

  • Temperature control

  • Reaction time monitoring

  • Potential catalyst requirements

  • Purification techniques

  • Storage considerations to maintain stability

These factors significantly influence the yield and quality of the final product.

Applications and Uses

Synthetic Applications

Methyl 2-tert-butyloxycarbonylaminoacrylate serves as a versatile building block in organic synthesis, with applications spanning several areas:

  • Peptide synthesis and modification

  • Development of pharmaceutically active compounds

  • Precursor for more complex molecular structures

  • Formation of amide bonds crucial in medicinal chemistry

  • Protected acrylic acid functionality in various synthetic pathways

The compound's reactivity is primarily attributed to its acrylate moiety, which allows for diverse chemical transformations under appropriate conditions. This reactivity makes it particularly valuable in the construction of complex molecular architectures relevant to drug development.

Research and Industrial Significance

Beyond laboratory-scale applications, Methyl 2-tert-butyloxycarbonylaminoacrylate contributes to both academic research advancements and industrial applications. Its versatility as a synthetic intermediate positions it as an important compound in the development of novel pharmaceuticals and materials with specific properties and functions.

Chemical Reactions and Mechanisms

Reactivity Profile

The reactivity of Methyl 2-tert-butyloxycarbonylaminoacrylate is primarily governed by its acrylate group, which participates in various chemical transformations:

  • Michael addition reactions

  • Cycloaddition processes

  • Peptide coupling reactions

  • Selective functionalization strategies

  • Protection/deprotection sequences

These reactions typically require specific conditions, including controlled temperatures, selective catalysts, and sometimes specialized solvents to achieve desired outcomes.

Reaction Conditions

The conditions under which Methyl 2-tert-butyloxycarbonylaminoacrylate undergoes reactions can vary significantly based on:

  • The specific transformation desired

  • Compatibility with other functional groups

  • Scale of reaction

  • Required stereoselectivity

  • Environmental and safety considerations

The optimization of these conditions often requires systematic investigation to maximize yield and selectivity while minimizing side reactions and waste.

ClassificationDetails
Signal WordWarning
GHS PictogramGHS07
Hazard StatementsH315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
SupplierPackage SizePricePurity
Sigma-Aldrich (Ambeed, Inc.)100 mg$26.45Not specified
Hebei Senko Biotechnology Co., Ltd.1 kg/BagUS $200.0099%
Career Henan Chemical Co1 kgUS $6.6097%-99%

Supply Capabilities

The compound appears to be available in quantities ranging from research-scale (milligrams) to industrial-scale (kilograms), with some suppliers indicating production capabilities of multiple tons:

SupplierMinimum OrderSupply Ability
Hebei Senko Biotechnology Co., Ltd.1 kg10 Tons
Career Henan Chemical Co1 kg1 kg - 1000 kg

This availability across different scales facilitates both small-scale laboratory research and larger industrial applications.

Research Findings and Future Directions

Current Research Applications

Recent research highlights the potential of Methyl 2-tert-butyloxycarbonylaminoacrylate in various advanced synthetic methodologies. The compound's versatility and reactivity profile make it particularly valuable in:

  • Development of novel pharmaceuticals with specific biological activities

  • Creation of advanced materials with tailored properties

  • Exploration of new synthetic routes to complex molecular structures

  • Investigation of selective functionalization strategies

  • Study of structure-activity relationships in medicinal chemistry

Future Prospects

The ongoing exploration of this compound's applications suggests promising future directions:

  • Optimization of reaction conditions for improved efficiency and selectivity

  • Development of sustainable synthetic pathways

  • Application in emerging fields such as chemical biology

  • Integration into automated synthesis technologies

  • Exploration of new catalytic systems to enhance reactivity profiles

These potential avenues for research reflect the compound's continued relevance in organic chemistry and related disciplines.

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